

trilostane vs selegiline pituitary-dependent hyperadrenocorticism

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Compound Focus: Trilostane

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Direct Comparative Overview

The table below summarizes the core differences between **trilostane** and Selegiline based on available clinical data.

Feature	Trilostane	Selegiline (L-deprenyl)
Mechanism of Action	Competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) ; directly inhibits adrenal cortisol synthesis [1] [2] [3].	Selective monoamine oxidase B (MAO-B) inhibitor ; increases dopaminergic tone to reduce pituitary ACTH secretion [4] [3].
Therapeutic Target	Adrenal Glands (peripheral) [4]	Pituitary Gland (central) [4] [3]
Primary Efficacy	High efficacy in controlling clinical signs and normalizing post-ACTH cortisol [1] [5].	Limited efficacy; reported effective in $\leq 20\%$ of uncomplicated PDH cases [3].
Survival Impact	Significant survival benefit over untreated dogs; may offer long-term benefit over mitotane [6] [5].	Survival data not established.

Feature	Trilostane	Selegiline (L-deprenyl)
Key Considerations	Requires diligent monitoring via ACTH stimulation tests; risk of hypocortisolism and electrolyte imbalances [1] [3].	Not recommended for dogs with concurrent illnesses (e.g., diabetes, renal disease) [3].

Experimental Data and Clinical Evidence

Efficacy and Survival Outcomes

- **Trilostane Efficacy:** A 2017 retrospective cohort study demonstrated a **significantly longer median survival time** for **trilostane**-treated dogs compared to untreated dogs. The survival time for the **trilostane** group was not reached (exceeding 443 days), while it was 506 days for the untreated group. The untreated group had a 5-fold higher risk of death [5]. A 2025 meta-analysis further supports that **trilostane** may provide an **11% higher survival rate at 36 months** compared to mitotane [6].
- **Selegiline Efficacy:** Independent studies have reported low efficacy rates of **20% or less** [3]. It is generally indicated only for treating uncomplicated PDH without significant comorbidities [3].

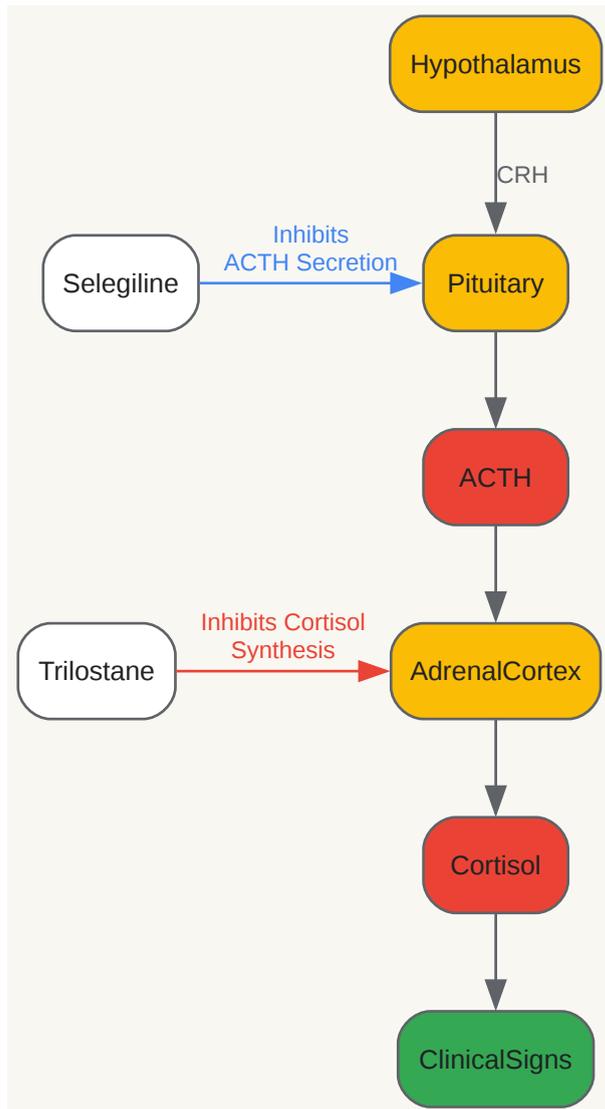
Combined Therapy Pilot Study

A 2022 pilot randomized clinical trial investigated the efficacy of combining selegiline with **trilostane**, hypothesizing a synergistic effect [4].

- **Methodology:** 15 client-owned dogs with PDH were divided into two groups: **trilostane** monotherapy (Tri, n=8) and **trilostane** + selegiline (Tri+Sel, n=7). Dogs were followed for 180 days, with assessments of clinical scores, adrenal gland thickness via ultrasound, and hormone levels [4].
- **Findings:** The combined therapy was feasible and safe. It showed a **mitigating effect on adrenal gland thickness enlargement** and a **tendency to reduce trilostane dosage requirements** over the study period. However, **both protocols achieved similar clinical and hormonal control** of hypercortisolism [4].
- **Conclusion:** The pilot study concluded that while promising for specific effects, more extensive and lengthy studies are needed to clarify the benefits of the combination over **trilostane** monotherapy [4].

Mechanisms of Action and Pathways

The two drugs function on entirely different components of the HPA axis, as illustrated below.



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Detailed Pathways

- **Selegiline (Central Action):**
 - Selegiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), leading to increased dopaminergic neurotransmitter levels in the brain [4].

- In PDH, a hypothesized dopamine deficiency in the hypothalamus contributes to excessive ACTH production. By increasing dopamine, selegiline aims to suppress the pathological drive for ACTH secretion from the pituitary pars intermedia [4] [3].
 - **Experimental Note:** This mechanism does not directly address corticotroph adenomas in the pars distalis, which may explain its variable and often limited efficacy [4].
 - **Trilostane (Peripheral Action):**
 - **Trilostane** is a competitive and reversible inhibitor of the enzyme **3 β -hydroxysteroid dehydrogenase/ Δ 5-4 isomerase (3 β -HSD)** [2] [7].
 - This enzyme is crucial in the adrenal cortex for converting pregnenolone to progesterone, a necessary step in the synthesis of cortisol, aldosterone, and sex hormones [8]. By blocking it, **trilostane** directly reduces the adrenal output of cortisol [1].
 - Its effects are dose-dependent and reversible, and it does not cause permanent destruction of adrenal tissue [1].
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Experimental Protocol Overview

For researchers designing clinical trials, here are summaries of key therapeutic and monitoring protocols.

Trilostane Dosing and Monitoring [1] [3]

- **Starting Dose:** 2.2 - 6.7 mg/kg/day, administered orally once daily. Many clinicians start at the lower end (e.g., 2-3 mg/kg/day).
- **Administration:** Given with food to improve absorption.
- **Efficacy Monitoring (ACTH Stimulation Test):**
 - **First Test:** 10-14 days after initiating therapy.
 - **Timing:** Performed 3-4 hours post-pill for once-daily dosing.
 - **Target:** Post-ACTH cortisol levels of 1.45-5.4 μ g/dL (40-150 nmol/L). Levels up to 9.1 μ g/dL (250 nmol/L) may be acceptable if clinical signs are controlled.
- **Safety Monitoring:** Regular serum biochemistry to check for hyperkalemia, hyponatremia, and azotemia, which may indicate hypoaldosteronism.

Selegiline Dosing Protocol [3]

- **Starting Dose:** 1 mg/kg orally, once daily.

- **Efficacy Assessment:** If no adequate clinical response is observed after 2 months.
- **Dose Escalation:** The dose may be increased to 2 mg/kg/day.
- **Treatment Failure:** If there is no response to the higher dose after an additional period, alternative therapy is recommended.

Key Takeaways for Professionals

- **Trilostane is the current therapeutic cornerstone** for canine PDH due to its direct action, proven efficacy, and documented positive impact on survival [6] [1] [5].
- **Selegiline's role is highly limited.** Its central mechanism is ineffective in a majority of cases, confining its use to a narrow subset of patients with uncomplicated PDH [3].
- **Combination therapy remains experimental.** Preliminary research suggests potential benefits in mitigating adrenal changes, but it does not yet demonstrate superior clinical control over **trilostane** alone, requiring further investigation [4].

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